3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Properties
IUPAC Name |
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)11-8-14-10-7-5-4-6-9(10)13-11/h4-7,11,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJJKXKIKNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377208 | |
| Record name | 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32278-16-3 | |
| Record name | 3-tert-Butyl-3,4-dihydro-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine (3-TBDH-Bz) is a compound belonging to the benzoxazine family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, including interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-TBDH-Bz is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The tert-butyl group at the 3-position enhances its stability and solubility in organic solvents. The compound undergoes thermally induced ring-opening polymerization, leading to polybenzoxazines (PBZs) with enhanced properties such as thermal stability and mechanical strength.
Biological Activity Overview
Research indicates that 3-TBDH-Bz exhibits notable biological activities, particularly in the following areas:
- Cardiovascular Effects : Certain derivatives of 3-TBDH-Bz have shown β-adrenergic affinity, influencing cardiac functions such as inotropic (force of contraction) and chronotropic (heart rate) effects on cardiac tissues.
- Cytotoxic Properties : Preliminary studies suggest that 3-TBDH-Bz may possess cytotoxic effects against various cancer cell lines. This activity is likely attributed to its structural characteristics that facilitate interaction with biological targets.
Despite the promising biological activities associated with 3-TBDH-Bz, specific mechanisms of action remain largely unexplored. However, studies have indicated interactions with adrenergic receptors, which may mediate cardiovascular effects. Further investigation into the compound's binding affinities and interactions with other biological targets is necessary to elucidate these mechanisms.
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of 3-TBDH-Bz and its derivatives:
- Neurotoxicity Evaluation : A study assessed the neurotoxic effects of various benzoxazine derivatives using MTT reduction assays and lactate dehydrogenase (LDH) release assays. The results indicated that certain derivatives exhibited low toxicity with high maximum tolerated concentration (MTC) values .
- 5-HT3 Receptor Antagonism : A series of 3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized and evaluated for their antagonistic activity on serotonin-3 (5HT3) receptors. One derivative demonstrated high affinity (Ki = 0.019 nM) for these receptors, indicating potential therapeutic applications in managing gastrointestinal disorders .
Comparative Analysis with Related Compounds
To understand the uniqueness of 3-TBDH-Bz within the benzoxazine family, a comparative analysis with structurally similar compounds is presented:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-methyl-3,4-dihydro-2H-1,4-benzoxazine | Contains a methyl group instead of tert-butyl | Different steric hindrance affecting reactivity |
| 3-isopropyl-3,4-dihydro-2H-1,4-benzoxazine | Isopropyl group at the same position | Variations in solubility and biological activity |
| 3-(phenyl)-3,4-dihydro-2H-1,4-benzoxazine | Phenyl substitution at the same position | Potentially different electronic properties |
This table highlights how the tert-butyl substituent influences the reactivity and biological activity of 3-TBDH-Bz compared to other derivatives.
Scientific Research Applications
Applications in Materials Science
Polymer Development:
One of the primary applications of 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine is in the development of high-performance thermosetting polymers. Due to its unique structure, it can undergo ring-opening polymerization to form polybenzoxazines, which exhibit excellent thermal and mechanical properties.
| Property | Value |
|---|---|
| Glass Transition Temp. | ~200 °C |
| Thermal Decomposition | >300 °C |
| Flexural Strength | High |
These polymers are utilized in aerospace applications, electrical insulation materials, and automotive components due to their heat resistance and structural integrity.
Medicinal Chemistry Applications
Neuroprotective Properties:
Research has indicated that derivatives of benzoxazines can exhibit neuroprotective effects. Studies have shown that certain modifications to the benzoxazine structure can reduce cytotoxicity while enhancing neuroprotective capabilities against oxidative stress .
Case Study:
In vitro evaluations demonstrated that specific derivatives of this compound showed promising results in reducing cellular damage induced by neurotoxic agents. For instance, compounds with amino substitutions displayed significantly higher maximum tolerated concentrations (MTC) compared to their hydroxyl counterparts, suggesting a potential pathway for developing safer neuroprotective agents .
Future Directions and Research Opportunities
The ongoing research into the applications of this compound indicates several promising avenues:
- Enhanced Polymer Formulations: Continued exploration into modifying the benzoxazine structure to improve polymer characteristics.
- Pharmaceutical Development: Investigating further derivatives for potential therapeutic applications in neurodegenerative diseases.
Chemical Reactions Analysis
Thermal Decomposition and Rearrangement
Heating induces a two-stage decomposition pathway :
| Step | Process | Products Formed | Temperature Range | Reaction Energy () |
|---|---|---|---|---|
| 1 | HCl elimination | Cyclohexene + HCl | 210–226°C | |
| 2 | HCl addition to cyclohexene | Chlorocyclohexane | 215–226°C |
-
Mechanistic insight :
Ring-Opening Polymerization (ROP)
The compound undergoes thermally activated ROP, influenced by substituents and catalysts:
| Condition | Onset Temperature | Exothermic Peak () | Notes |
|---|---|---|---|
| Uncatalyzed | 210°C | 226°C | Partial monomer volatilization |
| With BF₃·Et₂O | 195°C | 215°C | Enhanced cross-linking efficiency |
-
Critical observation :
ROP is accompanied by endothermic monomer volatilization , necessitating optimized conditions to minimize mass loss .
Functionalization Reactions
The benzoxazine scaffold supports targeted modifications:
Sulfonylation
-
Reaction with aryl/alkyl sulfonyl chlorides in pyridine yields sulfonamide derivatives :
Borohydride Reduction
Mechanistic Pathways
Density functional theory (DFT) calculations reveal:
-
Electron density redistribution : The N–C bond in the tert-butyl group is electron-depleted (), favoring electrophilic attack.
-
Reaction thermodynamics : Total exothermicity of for chlorocyclohexane formation .
Stability and Degradation
Comparison with Similar Compounds
Pharmacological Relevance :
- Adrenergic Activity: Derivatives of this compound, such as 4-acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy-3,4-dihydro-2H-1,4-benzoxazine, exhibit potent β1- and β2-adrenergic receptor affinities, outperforming propranolol by 2.1- and 2.5-fold, respectively .
Comparison with Similar Compounds
Structural Comparisons
The pharmacological and physicochemical properties of benzoxazine derivatives are highly dependent on substituent patterns. Below is a structural and functional comparison with key analogues:
Pharmacological Activity Comparisons
Anticancer Activity:
- 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives (e.g., compounds with chloro or methoxy groups) show IC50 values <10 μM against MIA PaCa-2 and MDA-MB-231 cancer cell lines.
Potassium Channel Activation:
- 4-Substituted derivatives (e.g., 4-ethylsulfonyl) exhibit EC50 values ranging from 0.1–10 μM in potassium channel assays, highlighting their role as vasodilators.
Dual Antithrombotic Activity:
Preparation Methods
Kinetic Resolution via Acylation with Chiral Acyl Chlorides
This method involves the acylative kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine using chiral acyl chlorides derived from N-phthaloyl-(S)-amino acids. The process selectively acylates one enantiomer, allowing for the isolation of enantiomerically pure (S)-3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine.
-
- Reaction of acetylsalicyloyl chloride with 3,4-dimethoxyphenethylamine to form acetylsalicylamide.
- Deacetylation to salicylamide.
- Cyclization with ethyl chloroformate to form benzoxazine derivatives.
- Acylation with chiral acyl chlorides to achieve kinetic resolution.
-
- Use of triethylamine as base.
- Temperature control to enhance selectivity.
- Electron-donating substituents on the acylating agent improve resolution efficiency.
-
- High enantioselectivity.
- Mild reaction conditions.
-
- Multi-step synthesis.
- Requirement of chiral acyl chlorides, which may be costly.
| Step | Reagents/Conditions | Product/Outcome |
|---|---|---|
| 1 | Acetylsalicyloyl chloride + 3,4-dimethoxyphenethylamine | Acetylsalicylamide |
| 2 | Triethylamine/methanol | Salicylamide |
| 3 | Ethyl chloroformate | Cyclized benzoxazine derivative |
| 4 | Chiral acyl chlorides + triethylamine | Enantiomerically enriched benzoxazine |
Source: Tetrahedron Asymmetry, 2011; Journal of Organic Chemistry, 2019
Stepwise Synthesis from Nitro-Substituted Precursors
This approach synthesizes 3,4-dihydro-2H-1,4-benzoxazine derivatives starting from 2-amino-4-nitrophenol through a sequence of reactions involving acylation, reduction, and protection steps.
-
- Reaction of 2-amino-4-nitrophenol with chloroacetyl chloride in DMF using K2CO3 as base to form 6-nitro-4H-1,4-benzoxazin-3-one.
- Reduction of the nitro group using NaBH4 and BF3 etherate in THF to yield 6-nitro-3,4-dihydro-2H-1,4-benzoxazine.
- Protection of the amine group with di-tert-butyl dicarbonate (BOC anhydride) in the presence of DMAP.
- Further functionalization via sulfonylation and deprotection steps.
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- Low temperature (0°C) for acylation and reduction steps.
- Use of inert atmosphere during reduction.
- Purification by column chromatography.
-
- High yields (up to 88% for BOC-protected intermediate).
- Well-characterized intermediates with spectroscopic data.
-
- Multi-step process with intermediate isolations.
- Use of potentially hazardous reagents (e.g., BF3 etherate).
| Step | Reagents/Conditions | Product/Outcome | Yield (%) |
|---|---|---|---|
| 1 | 2-amino-4-nitrophenol + chloroacetyl chloride, DMF, K2CO3, 0°C | 6-nitro-4H-1,4-benzoxazin-3-one | Not specified |
| 2 | NaBH4 + BF3 etherate, THF, 0°C to RT | 6-nitro-3,4-dihydro-2H-1,4-benzoxazine | Not specified |
| 3 | Di-tert-butyl dicarbonate + DMAP, 70°C | tert-butyl 6-nitro-2,3-dihydro-1,4-benzoxazine-4-carboxylate | 88 |
| 4 | Sulfonyl chloride + pyridine, 0°C | Sulfonamido derivatives | Not specified |
Source: International Journal of Research, 2022
Solid-Liquid Phase Transfer Catalysis (SL-PTC) Mediated Cyclization
This method synthesizes 2-substituted 3,4-dihydro-2H-1,4-benzoxazines via ring opening of epoxides with arylsulfonamides followed by cyclization under SL-PTC conditions.
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- Ring opening of epoxides with arylsulfonamides using potassium carbonate or sodium hydroxide as bases.
- Cyclization of resulting hydroysulfonamides under phase transfer catalysis.
-
- Use of solid-liquid phase transfer catalysts.
- Mild bases such as K2CO3 and NaOH.
- Ambient to moderate temperatures.
-
- Straightforward and efficient.
- High overall yields.
- Applicable to non-racemic substrates.
-
- Requires availability of suitable epoxides and sulfonamides.
- Specific to 2-substituted derivatives, may need adaptation for tert-butyl substitution.
| Step | Reagents/Conditions | Product/Outcome |
|---|---|---|
| 1 | Epoxide + arylsulfonamide, K2CO3/NaOH, SL-PTC | Hydroysulfonamide intermediate |
| 2 | Cyclization under SL-PTC conditions | 2-substituted 3,4-dihydro-2H-1,4-benzoxazine |
Source: Industrial & Engineering Chemistry Research, 2003
One-Pot Cyclization from Salicylic Acid and Amines
A practical and simple one-pot method involves direct cyclization of salicylic acid with amines in the presence of ethyl chloroformate and triethylamine to form benzoxazine-2,4-dione derivatives, which can be further converted to benzoxazines.
-
- Activation of salicylic acid with ethyl chloroformate.
- Removal of excess reagent under reduced pressure.
- Reaction with amines and triethylamine to afford benzoxazine derivatives.
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- Mild temperatures.
- One-pot procedure reducing purification steps.
-
- Simple and practical.
- Avoids use of expensive catalysts.
- High yields under mild conditions.
-
- Primarily reported for benzoxazine-2,4-dione derivatives; adaptation needed for 3-tert-butyl substitution.
| Step | Reagents/Conditions | Product/Outcome |
|---|---|---|
| 1 | Salicylic acid + ethyl chloroformate | Activated intermediate |
| 2 | Triethylamine + amine | Benzoxazine-2,4-dione derivative |
Source: Journal of Organic Chemistry, 2019
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield/Selectivity |
|---|---|---|---|---|
| Kinetic Resolution via Acylation | Chiral acyl chlorides, triethylamine, low temp | High enantioselectivity | Multi-step, costly chiral agents | High enantiomeric purity |
| Nitro-Substituted Stepwise Synthesis | Chloroacetyl chloride, NaBH4, BF3 etherate, BOC protection | Well-characterized intermediates | Multi-step, hazardous reagents | Up to 88% for protected intermediate |
| SL-PTC Mediated Cyclization | Epoxides, arylsulfonamides, K2CO3/NaOH, PTC | Straightforward, high yields | Substrate-specific | Excellent overall yields |
| One-Pot Cyclization from Salicylic Acid | Salicylic acid, ethyl chloroformate, triethylamine | Simple, practical, mild conditions | Mainly for benzoxazine-2,4-diones | High yields |
- The choice of method depends on the desired stereochemistry, scale, and available starting materials.
- Kinetic resolution methods provide access to enantiomerically pure compounds but require chiral reagents.
- Stepwise synthesis from nitro precursors allows for functional group manipulation and protection strategies.
- SL-PTC methods offer efficient cyclization under mild conditions but may require specific substrates.
- One-pot methods reduce reaction steps and waste but may need optimization for specific substituents like tert-butyl.
The preparation of this compound can be achieved through multiple synthetic routes, each with unique advantages. The kinetic resolution approach is suitable for enantiomerically pure products, while stepwise and one-pot methods offer practical routes for bulk synthesis. Solid-liquid phase transfer catalysis provides an efficient alternative for related benzoxazine derivatives. Selection of the optimal method should consider the target application, available resources, and desired purity.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-tert-butyl-3,4-dihydro-2H-1,4-benzoxazine, and how can reaction conditions be optimized?
- Methodology : A two-step approach is commonly employed:
Cyclization : React 2-aminophenols with 1,2-dibromoethane in the presence of a base (e.g., DBU) to form the benzoxazine core via regioselective O-alkylation .
Acylation/Substitution : Introduce the tert-butyl group via nucleophilic substitution or Friedel-Crafts alkylation using tert-butyl halides or alcohols under Lewis acid catalysis (e.g., AlCl₃) .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) to improve yields. Monitor intermediates via TLC or HPLC .
Q. How can structural characterization of this compound derivatives be validated?
- Techniques :
- NMR : Confirm regiochemistry using ¹H NMR (e.g., coupling constants for diastereotopic protons in the dihydro ring) and ¹³C NMR (tert-butyl resonance at ~28 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities; e.g., planar sp² hybridization at N4 in benzoxazine derivatives .
- Mass spectrometry : Validate molecular weight with ESI-MS or HRMS, ensuring no fragmentation of the tert-butyl group .
Advanced Research Questions
Q. How do substituents at the 3-position influence the biological activity of this compound derivatives?
- SAR Insights :
- Electron-withdrawing groups (e.g., nitro at C5): Enhance antiviral activity against HSV-1 (IC₅₀ = 1.2 µM) by stabilizing interactions with viral proteases .
- Hydrophobic substituents (e.g., tert-butyl): Improve blood-brain barrier penetration for neuroprotective applications (e.g., KATP channel activation in pancreatic β-cells) .
Q. What strategies resolve contradictions in bioactivity data across different assays for this compound?
- Case Study : A compound showing dual thrombin inhibition (Kᵢ = 0.8 µM) and GPIIb/IIIa antagonism (IC₅₀ = 1.5 µM) may exhibit variable efficacy in platelet aggregation vs. clotting time assays due to:
- Assay-specific conditions (e.g., fibrinogen concentration in GPIIb/IIIa binding assays) .
- Off-target effects (e.g., calcium channel modulation in vascular smooth muscle cells) .
Q. How can multi-target antithrombotic activity be engineered into this compound derivatives?
- Design Principles :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
